5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE
Overview
Description
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The oxazolidinone ring can be formed through the reaction of an amino alcohol with phosgene or a similar reagent . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE has various applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, leading to various biological effects . The nitro group can undergo reduction to form an amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone derived from tryptophan.
Murrayanine: An indole alkaloid with biological activities.
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-[2-(2-METHYL-5-NITRO-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE is unique due to its combination of an indole moiety with an oxazolidinone ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-ethyl-4-hydroxy-4,5-dimethyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-5-17(3)18(4,23)20(16(22)26-17)9-8-13-11(2)19-15-7-6-12(21(24)25)10-14(13)15/h6-7,10,19,23H,5,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKNQYIOJJYMJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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